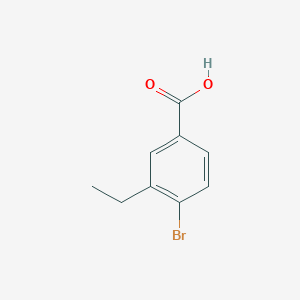

4-Bromo-3-ethylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIPPYAWWAWDOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741698-92-0 | |

| Record name | 4-bromo-3-ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Catalytic Oxidation with Green Oxidants:

A significant area for green improvement is the oxidation of the precursor, 3-ethyl-4-bromotoluene, to 4-bromo-3-ethylbenzoic acid. Traditional methods often employ stoichiometric amounts of hazardous and heavy metal-containing oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), which generate significant inorganic waste.

A greener approach involves the use of catalytic amounts of transition metals with environmentally benign oxidants such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). For instance, a patented process for the synthesis of 4-bromobenzoic acid utilizes dioxygen as the oxidant in the presence of a cobalt acetate (B1210297) and manganese acetate catalyst system in glacial acetic acid. google.com This method boasts a high yield (up to 98%) and high product purity (≥99%), with reduced pollution and lower costs. google.com A similar strategy could be adapted for the oxidation of 3-ethyl-4-bromotoluene.

Another green oxidation method involves the use of a selenium-containing catalyst with a stoichiometric amount of hydrogen peroxide in water. This method has been reported for the synthesis of various functionalized carboxylic acids from aldehydes under mild conditions and allows for the recycling of the aqueous medium and catalyst. mdpi.com

Eco Friendly Bromination:

The bromination step in the synthesis of 4-bromo-3-ethylbenzoic acid can also be made more environmentally friendly. Traditional bromination often uses elemental bromine, which is hazardous and can lead to the formation of unwanted polybrominated byproducts.

Greener alternatives to elemental bromine include the use of N-bromosuccinimide (NBS) or a bromide/bromate couple. cambridgescholars.com An eco-friendly and fast method for the bromination of aromatic compounds using a recyclable AlBr₃-Br₂ system in water has also been reported. researchgate.net These methods can offer higher regioselectivity, reduce the use of hazardous reagents, and simplify purification processes. For example, a solvent-free synthesis of 3-bromobenzoic acid using sonication has been explored as a green chemistry approach, although with mixed success in initial trials. ijisrt.com

Comparison of Traditional and Potential Green Synthetic Routes

The following table provides a comparative overview of traditional synthetic methods and potential green alternatives for the synthesis of this compound, highlighting the advantages of incorporating green chemistry principles.

| Synthetic Step | Traditional Method | Reagents/Conditions | Green Chemistry Principles Violated | Potential Green Alternative | Reagents/Conditions | Green Chemistry Principles Applied |

| Oxidation | Oxidation of 3-ethyl-4-bromotoluene | KMnO₄ or CrO₃, stoichiometric amounts | Poor atom economy, generation of hazardous waste | Catalytic Oxidation | O₂, Co/Mn catalyst, acetic acid | High atom economy, use of catalysis, safer oxidant |

| Bromination | Bromination of 3-ethylbenzoic acid | Br₂, hazardous solvents (e.g., CCl₄) | Use of hazardous reagents and solvents | Catalytic Bromination | NBS or AlBr₃-Br₂ in water | Use of safer reagents, use of safer solvents |

By focusing on catalytic methods, safer reagents and solvents, and waste prevention, the synthesis of this compound can be designed to be more sustainable and environmentally responsible. Future research in this area will likely focus on the development and optimization of such green synthetic protocols.

Reaction Chemistry and Mechanistic Investigations of 4 Bromo 3 Ethylbenzoic Acid

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-bromo-3-ethylbenzoic acid can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The existing substituents—the bromine atom, the ethyl group, and the carboxylic acid—direct the position of the incoming electrophile. The ethyl group is an ortho, para-directing activator, while the bromine atom is an ortho, para-directing deactivator. quora.com The carboxylic acid group is a meta-directing deactivator. quora.comijisrt.com

A common example of this reaction is nitration. The nitration of substituted benzoic acids, such as 4-bromobenzoic acid, with a mixture of nitric acid and sulfuric acid typically results in the introduction of a nitro group. quora.com For this compound, the directing effects of the substituents would need to be considered to predict the regioselectivity of the nitration. quora.comepo.org

Another example is halogenation. google.com The introduction of another halogen atom onto the aromatic ring can be achieved using a halogenating agent in the presence of a suitable catalyst. For instance, the bromination of 3-ethylbenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst like FeBr₃ is a known method for preparing related compounds.

Nucleophilic Aromatic Substitution at the Bromo-Position

The bromine atom at the 4-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile displaces the halide. libretexts.org This type of reaction is particularly favored when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org

The Ullmann condensation is a classic example of a copper-catalyzed nucleophilic aromatic substitution. wikipedia.orgorganic-chemistry.org This reaction can be used to form new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. For instance, coupling with amines or alcohols in the presence of a copper catalyst can introduce amino or ether functionalities. mdpi.com

Mechanism of Bromine Atom Replacement

The mechanism of nucleophilic aromatic substitution generally proceeds through a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the ring helps to stabilize this negatively charged intermediate. libretexts.org In the second step, the leaving group, in this case, the bromide ion, is eliminated, restoring the aromaticity of the ring.

The reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen, with the order of reactivity typically being F > Cl > Br > I. However, the presence of activating groups and the specific reaction conditions can significantly influence the outcome.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional group that can undergo a variety of transformations.

Esterification Reactions

Esterification is a common reaction of carboxylic acids. This compound can be converted to its corresponding esters by reacting with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For example, reaction with ethanol (B145695) under reflux conditions yields ethyl 4-bromo-3-ethylbenzoate. The general conditions for esterification often involve refluxing the carboxylic acid in an excess of the alcohol with a catalytic amount of a strong acid for several hours.

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Bromo-3-methylbenzoic acid (analogous compound) | Ethanol, Sulfuric Acid | Reflux, 4-6 hours | Ethyl 4-bromo-3-methylbenzoate | 90-92% |

Amide Formation

Amide bonds can be formed from the carboxylic acid group by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. fishersci.co.uk Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to a more reactive acyl chloride, or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like N-hydroxybenzotriazole (HOBt). fishersci.co.ukluxembourg-bio.com The activated carboxylic acid derivative then readily reacts with a primary or secondary amine to form the corresponding amide.

Table 2: General Amide Formation Strategies

| Activation Method | Reagents | General Steps |

|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 1. Carboxylic acid reacts with SOCl₂ to form an acyl chloride. 2. Acyl chloride reacts with an amine to form the amide. |

| Carbodiimide Coupling | EDC, HOBt | 1. Carboxylic acid reacts with EDC to form a reactive O-acylisourea intermediate. fishersci.co.uk 2. The intermediate reacts with an amine to form the amide. fishersci.co.uk |

Reduction to Alcohols or Aldehydes

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. smolecule.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid all the way to the primary alcohol, (4-bromo-3-ethylphenyl)methanol.

More controlled reduction to the aldehyde, 4-bromo-3-ethylbenzaldehyde, is more challenging. One approach involves the conversion of the carboxylic acid to a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H). cmu.edu Another method involves the use of sodium borohydride (B1222165) in the presence of bromine, which has been shown to reduce benzoic acids to their corresponding alcohols. sci-hub.se

Table 3: Reduction of Carboxylic Acids

| Desired Product | Reducing Agent(s) | General Conditions |

|---|---|---|

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous solvent (e.g., THF), followed by aqueous workup. |

| Primary Alcohol | Sodium borohydride (NaBH₄) / Bromine (Br₂) | Refluxing THF. sci-hub.se |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) on a Weinreb amide | Conversion of the carboxylic acid to a Weinreb amide, followed by reduction. cmu.edu |

Reactions of the Ethyl Side Chain

The ethyl group of this compound is a site for various chemical modifications, primarily through oxidation and halogenation reactions. These transformations are crucial for the synthesis of more complex derivatives.

The ethyl group can be oxidized to an acetyl group or further to a carboxylic acid group, depending on the reaction conditions and the oxidizing agent employed. For instance, the oxidation of the ethyl group in a related compound, 3-ethylbenzoic acid, to an acetyl group has been achieved with a high yield of 91%. rsc.org This suggests that similar transformations are feasible for this compound. The oxidation of an ethyl group to a carboxylic acid is also a known transformation.

Table 1: Oxidation of Ethylbenzoic Acid Derivatives

| Starting Material | Product | Reagents | Yield |

|---|---|---|---|

| 3-Ethylbenzoic acid | 3-Acetylbenzoic acid | Not specified | 91% rsc.org |

Halogenation of the ethyl side chain, specifically at the benzylic position, is a key reaction for introducing further functionality. This is typically achieved through free radical bromination. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, can selectively introduce a bromine atom at the benzylic carbon of the ethyl group. cmu.edukhanacademy.org This reaction proceeds via a free radical mechanism, where the stability of the benzylic radical intermediate directs the regioselectivity of the halogenation. khanacademy.org For example, the reaction of 4-ethylbenzoic acid with NBS and benzoyl peroxide in carbon tetrachloride leads to the formation of 4-(1-bromoethyl)benzoic acid. cmu.edu

Table 2: Benzylic Bromination of Ethylbenzoic Acid Derivatives

| Starting Material | Product | Reagents | Solvent |

|---|

Radical Reactions and Mechanisms

As mentioned in the context of halogenation, this compound can participate in radical reactions, particularly at the benzylic position of the ethyl group. The formation of a benzylic radical is stabilized by resonance with the adjacent benzene ring, making this position susceptible to radical-initiated transformations. khanacademy.org

The use of radical initiators like benzoyl peroxide promotes the abstraction of a hydrogen atom from the benzylic carbon, generating a stabilized radical intermediate. cmu.edu This intermediate can then react with a halogen source, such as NBS, to yield the corresponding benzylic bromide. cmu.edukhanacademy.org While radical bromination is a common method for side-chain functionalization, it is less applicable for direct substitution on the aromatic ring.

Metal-Catalyzed Transformations

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. The bromine atom in this compound can readily participate in reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.

In a broader context of benzoic acid derivatives, palladium-catalyzed C-H activation has also been demonstrated. For instance, palladium(II) acetate (B1210297) can catalyze the alkenylation and alkylation of benzoic acids at the ortho-position to the carboxylic acid directing group. rsc.org While this specific transformation has not been explicitly reported for this compound, it highlights the potential for palladium catalysis to modify the aromatic ring beyond the bromine substituent. Furthermore, palladium-catalyzed cross-coupling reactions have been used to introduce alkyl groups into bromo-substituted benzoic acid esters. nih.gov

Table 3: Examples of Palladium-Catalyzed Reactions with Benzoic Acid Derivatives

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| C-H Alkenylation | Benzoic Acid | MBH Alcohol | Pd(OAc)2, Ag2CO3, BQ | Aryl Acrylaldehyde rsc.org |

| C-H Alkylation | Benzoic Acid | MBH Alcohol | Pd(OAc)2, Ag2CO3 | α-Benzyl β-ketoester rsc.org |

While palladium is the most common catalyst, other transition metals can also be utilized for transformations involving bromo-substituted aromatic compounds. For example, nickel-catalyzed decarbonylative cycloadditions have been developed for related systems. acs.org Although not directly applied to this compound, this demonstrates the potential of other transition metals to effect novel transformations.

Investigation of Reaction Kinetics and Thermodynamics

A thorough review of available scientific literature reveals a notable scarcity of specific experimental and computational studies focused on the reaction kinetics and thermodynamics of this compound. While research into the synthesis and general reactivity of substituted benzoic acids is extensive, detailed quantitative data, such as rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for reactions involving this compound, are not readily found in published research.

The existing literature provides a foundational understanding of the expected reactivity of this compound based on the electronic and steric effects of its substituents. The bromine atom, being an electron-withdrawing group, is known to increase the acidity of the carboxylic acid group. Conversely, the ethyl group is an electron-donating group, which can slightly counteract this effect. nist.gov These substituent effects are critical in determining the rates and outcomes of chemical reactions.

Methodological approaches for studying the kinetics of reactions involving similar compounds have been suggested, such as monitoring the progress of Suzuki-Miyaura cross-coupling reactions using techniques like gas chromatography-mass spectrometry (GC-MS). nist.gov Furthermore, the use of Hammett plots has been proposed to quantify the electronic influence of substituents on reaction rates in related benzoic acid derivatives. nist.gov

Computational methods, particularly Density Functional Theory (DFT), have been identified as a valuable tool for elucidating the electronic structure and predicting the reactivity of compounds like this compound. nist.gov Such studies could theoretically provide insights into reaction pathways, activation energies, and the structures of intermediates and transition states. nist.gov

In the broader context of substituted benzoic acids, extensive thermochemical data is available for related compounds. For instance, the thermochemical properties of various bromobenzoic acids have been evaluated, providing benchmark data that could be used for comparative analysis or for the development of group-additivity models to estimate the thermodynamic properties of more complex derivatives like this compound. researchgate.netresearchgate.net Studies on the enthalpies of formation of a range of benzoic acid derivatives have been conducted, which are crucial for understanding their stability and the energy changes associated with their reactions. researchgate.net

Despite these related areas of research, the specific quantitative data required for a detailed discussion of the reaction kinetics and thermodynamics of this compound, including data tables of rate constants and thermodynamic values, remains absent from the accessible scientific literature.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3 Ethylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 4-Bromo-3-ethylbenzoic acid, both one-dimensional and two-dimensional NMR techniques are employed for a complete structural assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the bromo, ethyl, and carboxyl substituents on the benzene (B151609) ring. The predicted ¹H NMR spectral data are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~12-13 | Singlet (broad) | - |

| Aromatic H-2 | ~8.1 | Doublet | ~2.0 |

| Aromatic H-5 | ~7.8 | Doublet of doublets | ~8.5, 2.0 |

| Aromatic H-6 | ~7.6 | Doublet | ~8.5 |

| Ethyl (-CH₂) | ~2.8 | Quartet | ~7.5 |

| Ethyl (-CH₃) | ~1.2 | Triplet | ~7.5 |

The broad singlet for the carboxylic acid proton appears at a significantly downfield chemical shift due to hydrogen bonding and the acidic nature of the proton. The aromatic region is expected to show a characteristic splitting pattern. The H-2 proton, being ortho to the electron-withdrawing carboxylic acid group, would be the most deshielded among the aromatic protons and appear as a doublet due to coupling with H-6. The H-6 proton would appear as a doublet from coupling with H-5. The H-5 proton is expected to be a doublet of doublets, coupling to both H-2 and H-6. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons, which in turn will appear as a triplet.

¹³C NMR Spectral Analysis

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C=O) | ~170 |

| Aromatic C-1 (-CCOOH) | ~132 |

| Aromatic C-2 | ~133 |

| Aromatic C-3 (-CEt) | ~145 |

| Aromatic C-4 (-CBr) | ~125 |

| Aromatic C-5 | ~131 |

| Aromatic C-6 | ~129 |

| Ethyl (-CH₂) | ~25 |

| Ethyl (-CH₃) | ~15 |

The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field. The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the substituents. The carbon bearing the ethyl group (C-3) and the carbon bearing the carboxylic acid group (C-1) are expected to be significantly deshielded. The carbon attached to the bromine atom (C-4) will also show a characteristic chemical shift. The ethyl group carbons will appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques

To further confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, cross-peaks would be expected between the aromatic protons H-5 and H-6, and between H-2 and H-5 (if a small long-range coupling exists). Strong correlations would also be observed between the methylene and methyl protons of the ethyl group.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals. For instance, the aromatic proton signals would show correlations to their respective aromatic carbon signals, and the ethyl proton signals would correlate with the ethyl carbon signals.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis

The IR and Raman spectra of this compound will be characterized by vibrations of the carboxylic acid group, the aromatic ring, the ethyl group, and the carbon-bromine bond.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid dimer) | 2500-3300 (broad) | Weak | Strong (IR) |

| C-H stretch (Aromatic) | 3000-3100 | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-2960 | 2850-2960 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | 1680-1710 | Strong (IR) |

| C=C stretch (Aromatic) | 1450-1600 | 1450-1600 | Medium to Strong |

| C-O stretch (Carboxylic acid) | 1210-1320 | Weak | Strong (IR) |

| O-H bend (Carboxylic acid) | 920-950 (broad) | Weak | Medium (IR) |

| C-Br stretch | 500-600 | 500-600 | Medium |

The most prominent band in the IR spectrum is expected to be the strong and broad O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. The C=O stretching vibration will also give a very strong absorption band around 1700 cm⁻¹. The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis.

For this compound (C₉H₉BrO₂), the molecular ion peak ([M]⁺) would be observed. A key feature will be the isotopic pattern of bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity, one for the molecule containing ⁷⁹Br and another for the molecule containing ⁸¹Br.

Molecular Ion (M⁺): m/z 228 (with ⁷⁹Br) and 230 (with ⁸¹Br)

[M-OH]⁺: Loss of the hydroxyl radical from the carboxylic acid group would result in a significant fragment at m/z 211 and 213.

[M-COOH]⁺: Loss of the entire carboxylic acid group would lead to a fragment at m/z 183 and 185.

[M-C₂H₅]⁺: Loss of the ethyl group via benzylic cleavage would produce a fragment at m/z 199 and 201.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₉BrO₂), the theoretical monoisotopic mass is calculated to be 227.97859 Da. nih.gov HRMS analysis provides experimental confirmation of this mass, which is crucial for verifying the identity of the compound in complex matrices.

In addition to accurate mass measurement, HRMS coupled with techniques like ion mobility spectrometry can provide information about the three-dimensional shape of the ion in the gas phase. This is expressed as a collision cross-section (CCS) value. While experimental CCS values for this compound are not widely published, predicted CCS values offer insight into its ionic structure.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 228.98587 | 139.6 |

| [M+Na]⁺ | 250.96781 | 151.3 |

| [M-H]⁻ | 226.97131 | 145.0 |

| [M+NH₄]⁺ | 246.01241 | 160.9 |

| [M+K]⁺ | 266.94175 | 140.3 |

This data is predicted and sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from other components of a mixture based on its boiling point and affinity for the stationary phase. The retention time is a characteristic property under a specific set of chromatographic conditions.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, the primary interaction is expected to be the strong O-H···O hydrogen bonds that lead to the formation of the aforementioned carboxylic acid dimers.

Other significant intermolecular interactions that would likely play a role in the crystal packing include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as oxygen.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions.

C-H···O and C-H···π Interactions: The ethyl and aromatic C-H groups can participate in weaker hydrogen bonds with oxygen atoms or the aromatic π-system.

Torsion Angle Analysis

Torsion angles, or dihedral angles, describe the rotation around a chemical bond and are crucial for defining the conformation of a molecule. In this compound, key torsion angles would include the angle between the plane of the carboxylic acid group and the plane of the benzene ring, as well as the torsion angles within the ethyl group.

In many substituted benzoic acids, the carboxylic acid group is nearly coplanar with the aromatic ring to maximize conjugation. However, steric hindrance from adjacent substituents can lead to a significant twist. Analysis of the torsion angles in a determined crystal structure would provide precise information on the preferred conformation of this compound in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum of benzoic acid typically shows two main absorption bands, often referred to as the B-band (benzenoid) and C-band (conjugate). rsc.org

The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the benzene ring. The bromo and ethyl groups on the aromatic ring of this compound are expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzoic acid. The UV-Vis spectrum is a valuable tool for characterizing the conjugated system of the molecule. Based on data for 4-bromobenzoic acid, which has a reported absorption maximum, a similar absorption profile would be anticipated for this compound. nist.gov

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Ethylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit in an approximate form for complex systems. For a molecule like 4-bromo-3-ethylbenzoic acid, these calculations can elucidate its intrinsic properties independent of environmental factors. Methods range from semi-empirical to high-level ab initio and Density Functional Theory (DFT), with the latter offering a favorable balance of accuracy and computational cost for molecules of this size. researchgate.netresearchgate.net

The determination of the electronic structure provides a detailed map of how electrons are distributed within the molecule, which is crucial for understanding its stability, reactivity, and spectroscopic properties. Key aspects of this analysis include the examination of molecular orbitals, electron density, and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For substituted benzoic acids, these energies are calculated to predict how substituents alter the electronic properties of the parent molecule. vjst.vn

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It maps the electrostatic potential onto the electron density surface, using a color gradient to indicate charge distribution. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), such as around the oxygen atoms of the carboxylic group. Blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack), typically found around the acidic hydrogen atom. researchgate.netvjst.vn This analysis helps in predicting intermolecular interactions and reactive sites.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | ~ -7.0 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | ~ -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (Egap) | ~ 4.5 eV | Indicates chemical stability and reactivity. researchgate.net |

| Dipole Moment | ~ 2.5 - 3.5 D | Measures the overall polarity of the molecule. |

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, key rotations exist around the C-C bond of the ethyl group and the bond connecting the carboxylic acid group to the aromatic ring.

Different conformers possess varying steric and electronic energies. Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating these bonds and calculating the energy at each step. This process identifies the lowest-energy conformer (the ground state) and the energy barriers for rotation. researchgate.net For benzoic acid derivatives, the orientation of the carboxylic acid group relative to the ring is particularly important, as it can be influenced by intramolecular hydrogen bonding or steric hindrance from adjacent substituents. ucl.ac.uk The presence of multiple low-energy conformers can lead to conformational polymorphism in the solid state. researchgate.net

| Conformer Description | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (Planar COOH) | ~0° | 0.00 |

| Rotational Transition State | ~90° | +4.5 - 6.0 |

| Ethyl Group Rotamer 1 | - | 0.00 |

| Ethyl Group Rotamer 2 | - | +0.5 - 1.5 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the dynamic behavior of this compound, particularly in a biological or solution-phase environment. nih.gov

In a typical setup, the molecule is placed in a simulation box filled with a solvent, such as water. The interactions between all atoms are governed by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. nih.gov These simulations can reveal crucial information about:

Solvation: How solvent molecules arrange around the solute and the nature of solute-solvent interactions (e.g., hydrogen bonding between the carboxylic acid group and water). ucl.ac.uk

Aggregation: The tendency of molecules to self-associate in solution through interactions like hydrogen bonding (forming dimers) or π-π stacking of the aromatic rings. nih.govrsc.org

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformers in a dynamic environment. nih.gov

| Parameter | Example Value/Condition |

|---|---|

| Force Field | GROMOS, AMBER, or CHARMM |

| Solvent Model | TIP3P or SPC/E water |

| System Size | 1 molecule in ~2000 water molecules |

| Simulation Time | 50 - 200 nanoseconds (ns) |

| Temperature & Pressure | 300 K, 1 bar (NPT ensemble) |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying substituted benzoic acids due to its excellent accuracy-to-cost ratio. nih.govresearchgate.net DFT calculations are used to determine the optimized ground state geometry, vibrational frequencies, and various electronic properties. A common approach involves using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a reliable description of the system. nih.govresearchgate.net

Geometric Optimization: DFT is used to find the lowest energy structure of the molecule by calculating the forces on each atom and adjusting their positions until a minimum is reached. This provides precise predictions of bond lengths, bond angles, and dihedral angles. mdpi.com

Vibrational Analysis: After optimization, frequency calculations are performed. These calculations predict the molecule's infrared (IR) and Raman spectra. The computed vibrational modes can be compared with experimental data to confirm the structure and assign spectral bands to specific atomic motions, such as the characteristic C=O stretch of the carboxylic acid group or the C-Br stretch. researchgate.netnih.gov

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| C=O | 1.21 | C-C-O | 118.0 |

| C-O(H) | 1.36 | C-C=O | 122.5 |

| C-Br | 1.91 | C-C-Br | 119.5 |

| Ring C-C | 1.39 - 1.41 | Ring C-C-C | 118.0 - 121.0 |

Prediction of Reactivity and Reaction Pathways

Computational methods are powerful tools for predicting the chemical reactivity of a molecule and exploring potential reaction pathways.

Reactivity Descriptors: Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index. nih.govresearchgate.net These descriptors help quantify the molecule's reactivity and compare it with other compounds. For example, the electron-withdrawing nature of the bromine atom and the carboxyl group influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic substitution. shaalaa.com

Reaction Pathways: DFT can be used to model chemical reactions by locating the transition state (TS) structures connecting reactants and products. The energy of the TS relative to the reactants gives the activation energy barrier, which determines the reaction rate. nih.gov For this compound, this could be applied to predict the regioselectivity of further electrophilic aromatic substitution or to study the mechanism of reactions involving the carboxylic acid group. Computational analysis can explain why certain positions on the aromatic ring are more reactive than others. nih.govnih.gov

| Descriptor | Formula | Typical Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.25 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.75 eV |

| Electrophilicity Index (ω) | μ² / 2η | ~ 5.02 eV |

In Silico Docking Studies

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is central to computer-aided drug design. proquest.comlongdom.org In this context, this compound would be treated as a ligand to investigate its potential to inhibit a specific enzyme or block a receptor.

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Docking: A search algorithm samples a large number of possible binding poses of the ligand within the protein's active site. nih.gov

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed as a docking score in kcal/mol. nih.gov Lower scores indicate a more favorable binding interaction.

The results of a docking study can predict the binding mode, identify key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, or halogen bonds), and rank the potential of the molecule as an inhibitor compared to other compounds. nih.gov

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, π-π stacking |

| Carbonic Anhydrase II | -7.2 | His94, His96, Thr199 | Coordination with Zn²⁺, Hydrogen bond |

Solubility Modeling and Thermodynamic Studies

The solubility and thermodynamic properties of this compound are crucial for its application in various chemical processes, including synthesis, purification, and formulation. Computational modeling provides a powerful tool to predict and understand these properties, often complementing experimental data.

Thermodynamic studies on related bromobenzoic acid isomers have been conducted using a combination of experimental techniques and computational methods. researchgate.netnist.gov Experimental approaches such as the transpiration method are used to determine vapor pressures, while Differential Scanning Calorimetry (DSC) is employed to measure melting temperatures and enthalpies of fusion. researchgate.net These experimental values are essential for deriving key thermodynamic parameters like the enthalpies of sublimation and vaporization.

For compounds like this compound, computational chemistry, particularly through quantum chemical methods, can be applied to calculate ideal-gas phase thermodynamic properties. nist.gov These calculations are often validated by comparing them with critically evaluated experimental data for structurally similar molecules. nist.gov For instance, inconsistencies in the experimental enthalpies of formation for some bromobenzoic acid isomers have been identified and clarified through high-level computations. nist.gov

Solubility modeling for sparingly soluble compounds such as substituted benzoic acids can be developed by establishing structure-property correlations. researchgate.net Models like the modified Apelblat model and the Buchowski–Ksiazaczak λh model are commonly used to correlate the solubility of these compounds in various pure and binary solvent systems across a range of temperatures. acs.org For this compound, such models could predict its solubility behavior in different solvents, aiding in the selection of appropriate systems for crystallization or reaction media. The experimental data would typically show solubility trends in different solvents, which can then be used to validate the predictive power of the models. acs.org

Table 1: Illustrative Thermodynamic Parameters for a Substituted Benzoic Acid Note: This table provides example data based on studies of similar compounds and does not represent experimentally verified values for this compound.

| Thermodynamic Parameter | Illustrative Value | Method of Determination |

| Enthalpy of Fusion (ΔHfus) | 25-35 kJ/mol | DSC |

| Enthalpy of Sublimation (ΔHsub) | 90-110 kJ/mol | Derived from Vapor Pressure |

| Enthalpy of Vaporization (ΔHvap) | 65-75 kJ/mol | Derived from Vapor Pressure |

| Ideal-Gas Enthalpy of Formation | -250 to -350 kJ/mol | Computational Chemistry (e.g., G3MP2) |

Spectroscopic Data Prediction and Validation

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic data of molecules like this compound. Theoretical calculations, particularly using Density Functional Theory (DFT), allow for the prediction of various spectra, including infrared (IR) and Nuclear Magnetic Resonance (NMR), which can then be validated against experimental findings. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations help in the assignment of experimental IR bands to specific vibrational modes, such as C=O stretching, O-H stretching, and aromatic C-H bending. For the related compound 4-Bromo-3-methylbenzonitrile, DFT calculations have been used to perform a complete vibrational assignment of the molecule. researchgate.net A similar approach for this compound would involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.net The predicted wavenumbers are often scaled to correct for anharmonicity and systematic errors in the computational method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov DFT calculations can provide valuable insights into the electronic environment of the nuclei, which governs their chemical shifts. nih.gov For substituted benzoic acid esters, it has been noted that the chemical shifts of substituents can sometimes defy simple prediction rules, necessitating detailed computational studies to understand the variance between expected and experimental values. nih.gov For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the ethyl group protons, and the carboxylic acid proton, as well as for all the carbon atoms in the molecule. These predicted values are then compared with experimentally obtained spectra for validation.

Table 2: Predicted vs. Typical Experimental Spectroscopic Data for this compound Note: The predicted values are illustrative and would be obtained from specific computational models (e.g., DFT). Experimental values are typical ranges for the given functional groups.

| Spectrum | Feature | Predicted Value (Illustrative) | Typical Experimental Range |

| IR | Carboxylic Acid O-H Stretch | ~3000 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) |

| IR | C=O Stretch | ~1710 cm⁻¹ | 1680-1720 cm⁻¹ |

| IR | Aromatic C=C Stretch | ~1600, 1480 cm⁻¹ | 1450-1600 cm⁻¹ |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12 ppm | 10-13 ppm |

| ¹H NMR | Aromatic Protons (-ArH) | 7.5-8.2 ppm | 7.0-8.5 ppm |

| ¹H NMR | Methylene (B1212753) Protons (-CH₂) | ~2.8 ppm | 2.5-3.0 ppm |

| ¹H NMR | Methyl Protons (-CH₃) | ~1.3 ppm | 1.0-1.5 ppm |

| ¹³C NMR | Carboxylic Carbon (-COOH) | ~170 ppm | 165-175 ppm |

| ¹³C NMR | Aromatic Carbons (-ArC) | 125-140 ppm | 120-150 ppm |

| ¹³C NMR | Methylene Carbon (-CH₂) | ~25 ppm | 20-30 ppm |

| ¹³C NMR | Methyl Carbon (-CH₃) | ~15 ppm | 10-20 ppm |

The validation of these predicted spectroscopic data is achieved by comparing them directly with experimental spectra obtained from techniques like Fourier-transform infrared spectroscopy (FTIR) and high-resolution NMR. The close agreement between theoretical and experimental data provides confidence in the structural assignment and conformational analysis of the molecule. nih.gov

Derivatization Strategies and Functional Analog Synthesis Based on 4 Bromo 3 Ethylbenzoic Acid

Synthesis of Esters and Amides

The carboxylic acid functionality of 4-Bromo-3-ethylbenzoic acid is a prime site for derivatization, most commonly through the formation of esters and amides. These reactions typically proceed via the activation of the carboxylic acid.

Esterification: Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. A common method involves the Fischer-Speier esterification, which is an equilibrium process. To drive the reaction towards the product, the water formed is typically removed. For example, the reaction of 4-bromo-2-methylbenzoic acid with methanol (B129727) is catalyzed by sulfuric acid to produce the corresponding methyl ester google.com. A similar approach can be applied to this compound.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromo-3-ethylbenzoyl chloride can then readily react with an alcohol to form the desired ester with high yield.

Amidation: The synthesis of amides from this compound follows a similar strategy. The activated carboxylic acid, typically the acyl chloride, reacts with a primary or secondary amine to furnish the corresponding amide. For instance, the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide has been reported from 4-bromobenzoic acid and (S)‐1‐phenylethanamine using titanium tetrachloride (TiCl₄) as a coupling reagent, achieving a high yield researchgate.net. This methodology can be adapted for the synthesis of amides of this compound.

Table 1: Examples of Ester and Amide Synthesis Starting from Bromo-Benzoic Acids

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 4-Bromo-2-methylbenzoic acid | Methanol, Sulfuric acid | Methyl 4-bromo-2-methylbenzoate | google.com |

| 4-Bromobenzoic acid | (S)-1-phenylethanamine, TiCl₄ | (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide | researchgate.net |

| 2-Chloro-5-bromobenzoic acid | Oxalyl chloride, DMF | 5-Bromo-2-chlorobenzoyl chloride | google.com |

Modifications of the Bromo-Substituent

The bromine atom on the aromatic ring serves as a versatile handle for introducing a variety of functional groups through cross-coupling reactions or nucleophilic aromatic substitution.

The bromo substituent can be replaced by a cyano group through cyanation reactions. A common method involves the use of a cyanide salt, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, often requiring high temperatures. More modern approaches utilize palladium-catalyzed cyanation reactions with reagents like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). An organophotoredox-assisted cyanation of bromoarenes using tosyl cyanide (TsCN) has also been reported, proceeding via a silyl-radical-mediated bromine abstraction rsc.org. These methods can be applied to synthesize 4-cyano-3-ethylbenzoic acid from this compound.

The bromo group can be converted into a sulfonyl group, although this is less direct than other transformations. A more common approach to introduce a sulfonyl group is through chlorosulfonylation of the aromatic ring, followed by reaction with an amine to form a sulfonamide. For instance, benzoic acid derivatives can be chlorosulfonylated, and the resulting sulfonyl chloride can react with various amines.

The bromo substituent can be exchanged for other halogens. For example, the conversion of a bromoarene to a chloroarene can be achieved through halogen-exchange (halex) reactions, often catalyzed by copper or palladium complexes. Similarly, iodo-analogs can be prepared. The synthesis of 4-amino-3-bromo-5-iodo-benzoic acid ethyl ester from 4-amino-3-bromo-benzoic acid ethyl ester demonstrates the introduction of an iodine atom onto a brominated benzoic acid derivative chemicalbook.com.

Modifications of the Ethyl Side Chain

The ethyl group attached to the benzene (B151609) ring also presents opportunities for functionalization, primarily at the benzylic position.

Oxidation: The ethyl group can be oxidized under strong conditions to a carboxylic acid group. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can be used to convert the ethyl group to a carboxyl group, which would yield a dicarboxylic acid derivative. For example, p-nitrotoluene can be oxidized to p-nitrobenzoic acid using KMnO₄ quora.com.

Halogenation: The benzylic position of the ethyl group is susceptible to radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), a bromine atom can be selectively introduced at the benzylic carbon, yielding 4-bromo-3-(1-bromoethyl)benzoic acid. This bromo-functionalized side chain can then serve as a precursor for further modifications, such as nucleophilic substitution to introduce other functional groups. For instance, the side-chain bromination of methyl 4-methyl-3-methoxybenzoate with NBS has been reported google.com.

Table 2: Potential Modifications of the Ethyl Side Chain

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃/H₂SO₄ | 4-Bromo-1,2-benzenedicarboxylic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 4-Bromo-3-(1-bromoethyl)benzoic acid |

Synthesis of Polycyclic and Fused Ring Systems

The construction of polycyclic and fused ring systems from this compound can be envisioned through several powerful synthetic strategies, primarily leveraging the reactivity of the bromine substituent in palladium-catalyzed cross-coupling reactions. These methods allow for the step-wise assembly of complex aromatic frameworks.

One of the most prominent strategies involves the Suzuki-Miyaura cross-coupling reaction . This reaction would utilize the bromine atom of a this compound derivative (e.g., the methyl ester to protect the carboxylic acid) and a suitable di-boronic acid or di-boronic ester partner. For instance, coupling with a biphenyl-diorthoboronic ester could facilitate the formation of a triphenylene (B110318) core after subsequent intramolecular cyclization. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand.

Another powerful tool is the intramolecular Heck reaction . organicreactions.orgwikipedia.orglibretexts.org To employ this strategy, the carboxylic acid of this compound would first be coupled with an appropriate olefin-containing alcohol or amine to form an ester or amide. The resulting molecule, now containing both the aryl bromide and a tethered alkene, can undergo an intramolecular palladium-catalyzed cyclization to form a new ring fused to the original benzene ring. organicreactions.orgwikipedia.orglibretexts.org The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the tether.

A hypothetical reaction scheme for the synthesis of a polycyclic system starting from this compound is presented below:

| Step | Reactant | Reagent/Catalyst | Product | Purpose |

| 1 | This compound | SOCl₂, Methanol | Methyl 4-bromo-3-ethylbenzoate | Protection of the carboxylic acid |

| 2 | Methyl 4-bromo-3-ethylbenzoate | (4-vinylphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | Methyl 4-(4-vinylphenyl)-3-ethylbenzoate | Suzuki coupling to introduce a vinyl group |

| 3 | Methyl 4-(4-vinylphenyl)-3-ethylbenzoate | Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃ | Fused Polycyclic Ester | Intramolecular Heck reaction for cyclization |

| 4 | Fused Polycyclic Ester | LiOH, H₂O/THF | Fused Polycyclic Carboxylic Acid | Deprotection of the carboxylic acid |

The successful synthesis of these polycyclic and fused ring systems would be confirmed through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would reveal the new proton and carbon environments of the fused aromatic system. Mass spectrometry would confirm the molecular weight of the final product, and in some cases, X-ray crystallography could provide unambiguous structural elucidation.

Preparation of Fluorescent Probes and Labels

The synthesis of fluorescent probes and labels from this compound can be approached by incorporating known fluorogenic moieties or by constructing a fluorescent core from the starting material. The bromo- and carboxylic acid functionalities are key to these transformations.

One common strategy involves the coupling of the this compound scaffold to a known fluorophore. For example, the carboxylic acid can be activated and then reacted with an amino-functionalized coumarin (B35378) or benzoxazole (B165842) to form a fluorescent amide. researchgate.net Alternatively, the bromine atom can be used in a Suzuki or Sonogashira coupling reaction to attach a fluorescent aryl or alkynyl group. nih.gov

A more sophisticated approach would involve the construction of a fluorescent system, such as a benzocoumarin, directly from this compound. scielo.org.za This could be achieved by first performing a palladium-catalyzed coupling reaction to introduce a phenol (B47542) moiety at the 4-position, followed by an intramolecular cyclization to form the coumarin ring system. The ethyl group at the 3-position can influence the photophysical properties of the resulting dye.

The following table outlines a potential synthetic route to a fluorescent benzocoumarin derivative:

| Step | Starting Material | Reagent/Catalyst | Intermediate/Product | Rationale |

| 1 | This compound | SOCl₂, Methanol | Methyl 4-bromo-3-ethylbenzoate | Carboxylic acid protection |

| 2 | Methyl 4-bromo-3-ethylbenzoate | 2-hydroxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Methyl 4-(2-hydroxyphenyl)-3-ethylbenzoate | Suzuki coupling to introduce a phenol |

| 3 | Methyl 4-(2-hydroxyphenyl)-3-ethylbenzoate | Acid or base catalyst | Benzocoumarin derivative | Intramolecular cyclization (lactonization) |

The characterization of the synthesized fluorescent probes would involve not only standard spectroscopic methods (NMR, Mass Spectrometry) but also photophysical measurements. UV-Vis spectroscopy would be used to determine the absorption maxima, while fluorescence spectroscopy would be employed to measure the emission maxima, quantum yield, and Stokes shift. These parameters are crucial for evaluating the performance of a fluorescent probe.

Development of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds from this compound can be achieved by leveraging both the carboxylic acid and the bromine atom to construct rings containing nitrogen, oxygen, or sulfur.

Nitrogen Heterocycles: Quinazolinones are an important class of nitrogen-containing heterocycles. nih.gov A potential route to a quinazolinone derivative would involve the conversion of the carboxylic acid of this compound to an amide, followed by a reaction with an ortho-amino benzaldehyde. Subsequent cyclization would yield the quinazolinone ring system. The bromine atom could then be further functionalized.

Oxygen Heterocycles: Benzoxazines represent a class of oxygen-containing heterocycles. organic-chemistry.orgnih.gov The synthesis of a benzoxazine (B1645224) derivative could begin with the reduction of the carboxylic acid to a hydroxymethyl group. Subsequent reaction with an ortho-aminophenol under cyclizing conditions would lead to the formation of the benzoxazine ring.

Sulfur Heterocycles: Benzothiazines are sulfur-containing heterocyclic compounds. nih.goveurjchem.com A plausible synthetic route could involve the conversion of the carboxylic acid to a thioamide. Reaction of this thioamide with an ortho-halo ketone could then lead to the formation of the benzothiazine ring through a cyclization reaction.

The table below summarizes potential strategies for the synthesis of various heterocyclic systems.

| Heterocycle Class | Key Intermediate from this compound | Key Reaction Type | Example Product Class |

| Nitrogen Heterocycles | 4-Bromo-3-ethylbenzamide | Condensation and Cyclization | Quinazolinones nih.govscispace.com |

| Oxygen Heterocycles | (4-Bromo-3-ethylphenyl)methanol | Cyclocondensation | Benzoxazines nih.gov |

| Sulfur Heterocycles | 4-Bromo-3-ethylbenzothioamide | Cyclization | Benzothiazines nih.goveurjchem.com |

The structural elucidation of these novel heterocyclic compounds would rely heavily on spectroscopic data. ¹H and ¹³C NMR would be essential for determining the connectivity of the atoms in the newly formed heterocyclic ring. High-resolution mass spectrometry would confirm the elemental composition. In cases where stereocenters are formed, advanced NMR techniques like NOESY could be used to determine the relative stereochemistry.

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

The utility of 4-Bromo-3-ethylbenzoic acid as a foundational component, or "building block," stems from the distinct reactivity of its functional groups. bldpharm.com The carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction to an alcohol. The bromine atom, strategically positioned on the aromatic ring, is particularly valuable as it serves as a "handle" for modern cross-coupling reactions.

These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental to molecular engineering, allowing for the precise and controlled assembly of intricate molecular frameworks from simpler precursors. The presence of the ethyl group also influences the molecule's electronic properties and solubility, which can be an important factor in synthetic planning.

Below is a table illustrating the potential synthetic transformations that underscore the role of this compound as a versatile building block.

| Functional Group | Reaction Type | Potential Reagent(s) | Resulting Structure/Functionality |

| Bromine Atom | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl structures |

| Bromine Atom | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl-alkyne structures |

| Bromine Atom | Buchwald-Hartwig Amination | Amine, Pd catalyst | Aryl-amine structures |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester functionality |

| Carboxylic Acid | Amidation | Amine, Coupling agent | Amide functionality |

| Carboxylic Acid | Reduction | LiAlH₄ or similar reducing agent | Benzyl alcohol derivative |

Synthesis of Pharmaceutical Intermediates

In the field of medicinal chemistry, this compound is recognized as a valuable intermediate for the synthesis of complex molecules that may serve as active pharmaceutical ingredients (APIs). bldpharm.combiosynth.com The core structure of this compound can be found embedded within larger, more biologically active molecules. Synthetic chemists can modify the initial structure of this compound in a stepwise fashion to build up the final target drug molecule. The ability to perform selective chemical reactions at different points on the molecule makes it an adaptable scaffold for drug discovery and development programs.

The structural motif of substituted benzoic acids is prevalent in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents. While direct synthesis of specific commercial drugs from this compound is not extensively documented in publicly available research, its chemical nature makes it a suitable precursor for creating novel compounds for screening as potential anti-inflammatory and pain-relieving agents. mdpi.comnih.govnih.gov The general strategy involves using the benzoic acid core as an anchor and introducing other chemical fragments known to interact with biological targets involved in inflammation and pain pathways, such as the cyclooxygenase (COX) enzymes. researchgate.net

Agrochemical Development

The development of new crop protection agents, such as herbicides and pesticides, often relies on the synthesis and screening of novel organic molecules. Halogenated aromatic compounds, a class to which this compound belongs, are important components in the design of many agrochemicals. The presence and position of the bromine and ethyl groups on the benzoic acid ring can influence the biological activity and selectivity of the final product, potentially leading to more effective and environmentally targeted agrochemicals.

The synthesis of new herbicides and pesticides often involves the creation of a library of related compounds by systematically modifying a core structure. This compound serves as a potential starting point for such libraries. By derivatizing the carboxylic acid group into various esters or amides and using the bromine atom to introduce different substituents via cross-coupling reactions, researchers can generate a diverse set of candidate molecules. These new compounds can then be tested for their efficacy against specific weeds, insects, or fungal pathogens.

Material Science Applications

In material science, the properties of polymers, resins, and other advanced materials are dictated by the chemical structure of their constituent monomers. Aromatic carboxylic acids are frequently used as monomers or additives in the formulation of various materials. The rigidity of the benzene (B151609) ring combined with the reactivity of the functional groups makes this compound a candidate for incorporation into specialized polymers.

This compound can be envisioned as a monomer in the synthesis of specialty polymers such as polyesters and polyamides. The polymerization would typically occur through the reaction of its carboxylic acid group. Furthermore, the bromine atom can be used for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities to tailor the material's properties, such as flame resistance, thermal stability, or optical characteristics. This dual functionality makes it a potentially valuable component in the design of high-performance materials.

Reagent in Chromatographic Techniques

While this compound is often the subject of analysis in chromatographic methods, its potential application as a reagent in these techniques warrants discussion. The chemical structure of this compound, featuring a carboxylic acid group and a bromine atom, lends itself to potential use in derivatization reactions designed to enhance the separation and detection of other molecules.

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) that has properties more suitable for a given analytical technique. researchgate.net In High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the detectability of compounds that lack a strong chromophore (a part of a molecule that absorbs light) or fluorophore. researchgate.net

Although direct research on this compound as a derivatizing agent is not extensively documented, its principle of use can be understood by analogy to similar brominated compounds. For instance, reagents like 4-bromo-N-methylbenzylamine have been successfully used to derivatize biological carboxylic acids for analysis by HPLC-Mass Spectrometry (MS). nih.govnih.gov The primary goal of such a reaction is to attach a "tag" to the target analyte that makes it easier to see and measure.

Use in Separation and Identification of Substances

The functional groups of this compound would allow it to function as a derivatizing reagent for specific classes of compounds, thereby aiding in their separation and identification.

Target Analytes: The carboxylic acid group on this compound can be activated and reacted with nucleophilic functional groups like alcohols and amines in other molecules. This would covalently bond the 4-bromo-3-ethylbenzoyl group to the target analyte.

Principle of Enhanced Detection: The key to its utility lies in the bromo-substituted phenyl group.

UV-Visible Detection: The aromatic ring acts as a chromophore, which can enhance the ultraviolet (UV) absorbance of analytes that are otherwise difficult to detect with standard UV-Vis detectors in HPLC systems.

Mass Spectrometry (MS) Detection: The presence of a bromine atom is particularly advantageous for MS detection. Bromine has two abundant, naturally occurring isotopes (79Br and 81Br) in an almost 1:1 ratio. nih.gov When a molecule containing a bromine atom is analyzed by mass spectrometry, it produces a characteristic pair of peaks (M and M+2) of nearly equal intensity. This distinctive isotopic pattern serves as a clear and easily recognizable signature, confirming the presence of the derivatized analyte and simplifying its identification within complex mixtures. nih.govnih.gov

Improved Chromatographic Separation: Derivatization can alter the polarity and size of an analyte. By attaching the relatively nonpolar 4-bromo-3-ethylbenzoyl group, the retention behavior of polar analytes (like small alcohols or amines) in reverse-phase HPLC can be significantly modified. This change often leads to better separation from other components in a sample matrix and can result in sharper, more symmetrical peaks. Studies on various substituted benzoic acids have shown how modifications to their structure influence their behavior and separation in different chromatographic systems. nih.govtandfonline.com

The hypothetical reaction of this compound with an alcohol (R-OH) to form an ester derivative is illustrated below.

| Reactant 1 | Reactant 2 | Coupling Agent | Derivative Product | Purpose of Derivatization |

| This compound | Analyte with -OH or -NH2 group (e.g., R-OH) | Carbodiimide (e.g., EDC) | R-O-CO-C₆H₃(Br)(C₂H₅) | Introduce a UV-active and MS-identifiable tag |

While specific protocols involving this compound are not established, the principles of derivatization with similar brominated reagents provide a strong basis for its potential application in the separation and identification of substances in advanced chromatographic analyses. nih.govnih.gov

Environmental and Safety Considerations in Academic Research Settings for 4 Bromo 3 Ethylbenzoic Acid

Methodologies for Safe Handling and Storage in Laboratory Environments

Proper handling and storage of 4-bromo-3-ethylbenzoic acid in a laboratory setting are fundamental to ensuring the safety of researchers. This involves a combination of engineering controls, administrative procedures, and the consistent use of personal protective equipment (PPE). apolloscientific.co.uk

Engineering controls, such as working within a chemical fume hood, should be utilized to minimize the inhalation of any dust or aerosols. ouhsc.edu Safe handling practices include avoiding all personal contact, including inhalation and contact with skin and eyes. apolloscientific.co.uk After handling, researchers should wash their hands thoroughly. cdhfinechemical.com

Storage protocols require keeping the compound in a cool, dry, and well-ventilated area. cdhfinechemical.comfishersci.com Containers must be kept tightly closed to prevent moisture ingress and potential degradation. apolloscientific.co.ukfishersci.com It is crucial to store this compound away from incompatible materials, particularly strong oxidizing agents and strong bases. fishersci.com

Table 1: Personal Protective Equipment (PPE) Recommendations for Handling this compound

| Protection Type | Recommended Equipment | Purpose |

|---|---|---|

| Eye Protection | Chemical safety goggles or glasses with side-shields. A face shield may be used for additional protection. | Prevents eye irritation or serious damage from splashes or dust. apolloscientific.co.ukcdhfinechemical.com |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact, which can cause irritation. apolloscientific.co.ukcdhfinechemical.com |

| Respiratory Protection | An approved particle respirator (e.g., N95) should be used if dust formation is likely or ventilation is inadequate. | Protects against inhalation of dust, which may cause respiratory tract irritation. cdhfinechemical.com |

Research into Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound, this is largely informed by research on related brominated aromatic compounds and benzoic acid derivatives. Halogenated organic compounds can be resistant to degradation, leading to their accumulation in the environment. mdpi.com The primary process determining their fate is often microbial degradation. mdpi.com

Studies on benzoic acid itself show that it can be degraded under various conditions, though its persistence can vary. In anaerobic environments like soil or sediment, the half-life of benzoic acid can range from weeks to months. mdpi.com Research on the degradation of brominated flame retardants (BFRs), another class of brominated organic compounds, indicates that some can be degraded by microbial consortia, although this process can be slow and may require the presence of other carbon sources to support microbial growth. mdpi.com

However, microbial degradation is a known pathway for the breakdown of halogenated benzoates. For example, a strain of Pseudomonas aeruginosa has been shown to degrade 2-bromobenzoic acid by first removing the bromine atom and then breaking down the aromatic ring. nih.gov Other bacteria, such as those from the genus Paraburkholderia, are also known for their ability to degrade aromatic compounds. researchgate.net The degradation of brominated compounds in the environment is often dependent on the specific microbial communities present and other environmental conditions, such as the availability of additional nutrients. mdpi.com

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (LogKow or LogP), which measures its hydrophobicity.

For this compound, the predicted XlogP value is 2.9, indicating a moderate potential for bioaccumulation. uni.lu Experimental data for the closely related compound 4-bromobenzoic acid shows a log Pow of 2.86. fishersci.com Furthermore, a study on 4-bromobenzoic acid determined a bioconcentration factor (BCF) of less than 10 in the fish species Leuciscus idus melanotus, suggesting a low potential for bioaccumulation in aquatic organisms. cdhfinechemical.com Based on these values for structurally similar compounds, it is unlikely that this compound would significantly bioaccumulate in the food chain.

Table 2: Bioaccumulation Potential Indicators for Brominated Benzoic Acids

| Compound | Indicator | Value | Implication |

|---|---|---|---|

| This compound | XlogP (Predicted) | 2.9 uni.lu | Moderate hydrophobicity |

| 4-Bromobenzoic acid | log Pow (Experimental) | 2.86 fishersci.com | Moderate hydrophobicity |

| 4-Bromobenzoic acid | Bioconcentration Factor (BCF) | < 10 cdhfinechemical.com | Low bioaccumulation potential |

Waste Management and Disposal Protocols in Academic Research

Proper waste management is a critical component of environmental stewardship in a research setting. As a halogenated organic compound, this compound must be disposed of as hazardous waste. ouhsc.edu It should never be disposed of down the drain or in regular trash. fishersci.com

Academic research laboratories should follow established protocols for hazardous waste segregation. ust.hk Waste this compound, including any contaminated materials (like gloves or filter paper) and rinse solutions from cleaning glassware, should be collected in a designated, clearly labeled, and sealed waste container. apolloscientific.co.ukouhsc.edu This container should be made of a compatible material and stored in a secondary containment tray to prevent spills. ust.hk

It is essential to keep halogenated organic waste separate from other waste streams, such as non-halogenated solvents, acids, and bases, to facilitate proper disposal by specialized waste management services. ust.hk The final disposal method for such waste is typically high-temperature incineration at a licensed facility. cdhfinechemical.com

Mitigation of Environmental Impact in Synthetic Procedures

The principles of green chemistry offer a framework for mitigating the environmental impact of chemical syntheses. When planning the synthesis of this compound or its derivatives, researchers can adopt strategies to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijisrt.com

Traditional synthetic routes for compounds like 4-bromobenzoic acid may involve the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and hazardous solvents. quora.comquora.com Green chemistry approaches aim to replace such reagents with more environmentally benign alternatives. For instance, catalytic oxidation methods using oxygen or hydrogen peroxide as the oxidant and less hazardous solvents like water or acetic acid can significantly reduce the environmental footprint of the synthesis. google.com

Solvent-free reactions, where reactants are mixed directly, sometimes with the aid of techniques like sonication, represent another green approach that eliminates solvent waste entirely. ijisrt.com By carefully selecting synthetic pathways that prioritize atom economy and avoid toxic reagents and solvents, researchers can actively reduce the environmental impact of their work with this compound.

Future Research Directions and Emerging Trends in 4 Bromo 3 Ethylbenzoic Acid Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems